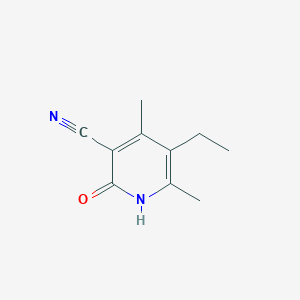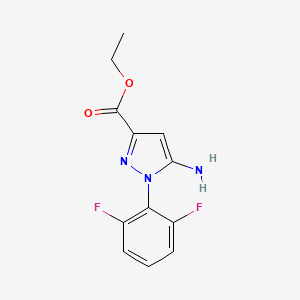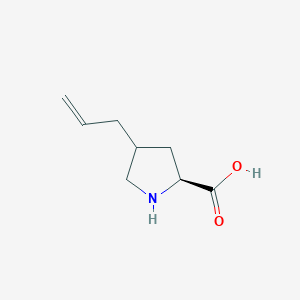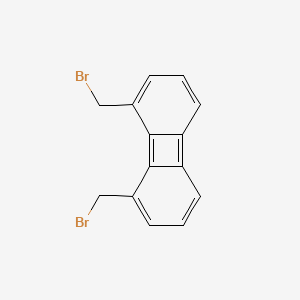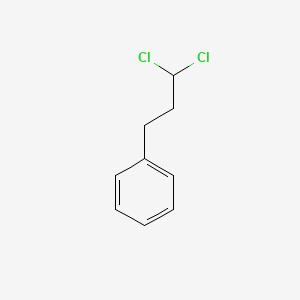
3,3-Dichloropropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloropropylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with two chlorine atoms and a propyl group. This compound is known for its versatility in various chemical reactions and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloropropylbenzene can be synthesized through several methods. One common method involves the alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products.
Another method involves the chlorination of propylbenzene using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. This reaction results in the substitution of hydrogen atoms on the propyl group with chlorine atoms.
Industrial Production Methods
In industrial settings, dichloropropylbenzene is often produced through the Friedel-Crafts alkylation of benzene with propyl chloride. This method is preferred due to its high yield and efficiency. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloropropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of dichloropropylbenzene can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of propylbenzene.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the chlorine atoms can be replaced by other substituents such as nitro groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Propylbenzene.
Substitution: Nitropropylbenzene or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Dichloropropylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to the effects of chlorinated aromatic hydrocarbons on biological systems.
Medicine: Research on dichloropropylbenzene includes its potential use in developing new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, solvents, and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of dichloropropylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that can bind to cellular macromolecules. These interactions can result in various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorobenzene: A benzene ring with a single chlorine atom.
Dichlorobenzene: Benzene ring with two chlorine atoms in different positions (ortho, meta, or para).
Propylbenzene: Benzene ring with a propyl group.
Uniqueness
Dichloropropylbenzene is unique due to the presence of both chlorine atoms and a propyl group on the benzene ring. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler compounds like chlorobenzene or propylbenzene. The presence of chlorine atoms enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
54870-22-3 |
|---|---|
Molekularformel |
C9H10Cl2 |
Molekulargewicht |
189.08 g/mol |
IUPAC-Name |
3,3-dichloropropylbenzene |
InChI |
InChI=1S/C9H10Cl2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
GUYHQZNNAAQUTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13946024.png)
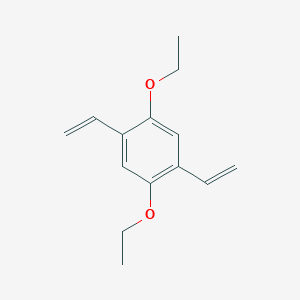
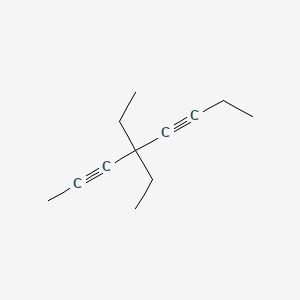



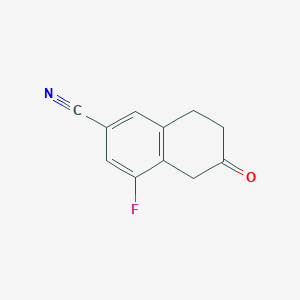
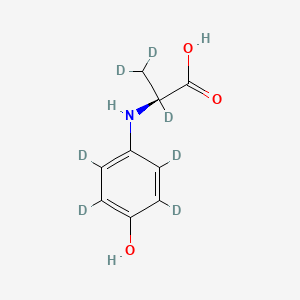
![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)
